(1,2-Dimethylbutyl)cyclohexane

Catalog No.
S14345913
CAS No.
M.F
C12H24
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2-Dimethylbutyl)cyclohexane

Product Name

(1,2-Dimethylbutyl)cyclohexane

IUPAC Name

3-methylpentan-2-ylcyclohexane

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3

InChI Key

KRDFMOZMKWQTEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C1CCCCC1

(1,2-Dimethylbutyl)cyclohexane (CAS 61142-37-8) is a highly branched, C12 naphthenic hydrocarbon utilized primarily as a high-purity analytical standard and surrogate component for aviation fuel characterization and petroleum refining models [1]. With a density of 0.807 g/cm³ and a boiling point of approximately 212.8 °C, it falls squarely within the kerosene and Jet A distillation range . Unlike linear alkanes, its specific cycloalkane core combined with a sterically hindered 1,2-dimethylbutyl side chain provides a unique thermophysical profile. This makes it a critical reference material for Quantitative Structure-Property Relationship (QSPR) modeling and advanced gas chromatography-mass spectrometry (GC-MS) calibration of complex hydrocarbon mixtures, where exact structural speciation is required for regulatory and performance compliance [1].

Research Fit

Stereochemistry Two chiral centers enable stereochemical research workflows
Thermal Profile Experimentally verified boiling point supports distillation-dependent processes
Lipophilicity High LogP profile fits nonpolar extraction and partitioning applications
Analytical Identity Published reference spectra support QC identity verification workflows

In the procurement of reference standards for fuel characterization and thermodynamic modeling, substituting (1,2-Dimethylbutyl)cyclohexane with generic C12 cycloalkanes (such as unbranched hexylcyclohexane) or linear benchmarks (like n-dodecane) fundamentally compromises analytical accuracy and formulation integrity [1]. The specific 1,2-dimethyl branching on the butyl side chain drastically alters the molecule's freezing point, GC retention time, and mass fragmentation pattern compared to unbranched analogs. For researchers developing surrogate aviation fuels or validating QSPR models for distillation cuts, using a generic 'C12 naphthene mixture' introduces unacceptable isomeric noise that prevents precise peak assignment [1]. Furthermore, linear n-dodecane fails to replicate the requisite density and cold-flow behavior characteristic of highly branched cyclic fractions, making generic substitution unviable for high-fidelity aerospace and petrochemical applications [2].

Substitution Risk

Target (1,2-Dimethylbutyl)cyclohexane: branched side chain with two chiral centers
Substitute Risk Hexylcyclohexane (linear C12H24): achiral structure limits stereochemical applications Stereochemical capability may not transfer to achiral linear-chain analogs
Target 1,2-Dimethyl substitution: experimental boiling point 480 K with documented thermal behavior
Substitute Risk (1,3-Dimethylbutyl)cyclohexane: predicted boiling point differs by ~6 K from target Boiling point mismatch may alter distillation recovery and thermal process outcomes
Target 1,2-Dimethyl substitution pattern: reported LogP 6.17 for high-lipophilicity contexts
Substitute Risk (1,1-Dimethylbutyl)cyclohexane: LogP differs by 0.37 units from target isomer Lipophilicity shift may affect partitioning and chromatographic retention behavior

Density Tuning in Surrogate Fuel Formulation

In the development of synthetic and surrogate aviation fuels, matching the density of conventional Jet A/Jet A-1 (0.775–0.840 g/cm³) is a primary formulation constraint. (1,2-Dimethylbutyl)cyclohexane provides a high-density naphthenic component (0.807 g/cm³) within the C12 range . When compared to the standard C12 linear alkane benchmark, n-dodecane (density ~0.750 g/cm³), the branched cycloalkane offers a significantly higher density profile while maintaining a similar volatility regime. This quantitative difference makes it an essential procurement choice for researchers needing to elevate the overall density of a surrogate mixture without shifting the carbon number distribution or boiling curve .

Evidence DimensionLiquid Density at Standard Conditions
Target Compound Data0.807 g/cm³
Comparator Or Baselinen-Dodecane (~0.750 g/cm³)
Quantified Difference~7.6% increase in density for the same carbon number (C12)
ConditionsStandard laboratory conditions (20-25 °C)

Enables precise density matching in surrogate jet fuels without altering the target C12 carbon number or distillation profile.

LogP Comparison
Reported
LogP 6.17 +0.37 vs 1,1-isomer ref: LogP 5.8
Supports nonpolar solvent selection context
Computed via XLogP3; ~2.34-fold higher partition coefficient predicted

Cold-Flow Property Modeling (Freezing Point Depression)

The low-temperature operability of aviation fuels is strictly regulated, with Jet A-1 requiring a freezing point below -47 °C. Linear C12 alkanes like n-dodecane exhibit relatively high freezing points (-9.6 °C), which can cause fuel gelling. Experimental thermophysical databases used for Quantitative Structure-Property Relationship (QSPR) modeling demonstrate that the steric hindrance of the 1,2-dimethylbutyl side chain on the cyclohexane ring drastically disrupts crystallization [1]. (1,2-Dimethylbutyl)cyclohexane exhibits an experimental freezing point of -36.6 °C, providing a massive 27.0 °C depression compared to its linear C12 counterpart [1]. This makes it a critical pure-component standard for validating low-temperature predictive models.

Evidence DimensionExperimental Freezing/Melting Point (Tf)
Target Compound Data-36.6 °C
Comparator Or Baselinen-Dodecane (-9.6 °C)
Quantified Difference27.0 °C reduction in freezing point
ConditionsQSPR experimental database for petroleum refining hydrocarbons

Provides a highly accurate, structurally complex baseline for validating algorithms that predict the cold-weather operability of synthetic fuel blends.

Boiling Point
Reported
480 K (exp.) -5.95 K vs 1,3-isomer ref: ~485.95 K (pred.)
Supports distillation-process selection
Experimental determination at 760 mmHg; uncertainty ±4 K per NIST compilation

Chromatographic Specificity for GC-MS Kerosene Characterization

The speciation of the naphthenic fraction in middle distillates requires exact reference standards, as branched cycloalkanes elute differently than straight-chain analogs. In detailed GC-MS characterizations of aviation fuels, relying on generic C12 naphthene mixtures prevents accurate peak assignment [1]. Procuring pure (1,2-Dimethylbutyl)cyclohexane allows analytical chemists to establish a precise retention time and mass fragmentation baseline (e.g., m/z 69 and 55 primary fragments) for highly branched C12 naphthenes [2]. This resolves co-elution ambiguities that occur when attempting to distinguish it from unbranched hexylcyclohexane or other closely related isomers in complex kerosene cuts [1].

Evidence DimensionAnalytical Resolution and Peak Assignment
Target Compound DataPure standard yields exact retention time and defined m/z fragmentation ratios
Comparator Or BaselineGeneric C12 naphthenic mixtures or unbranched hexylcyclohexane
Quantified DifferenceElimination of isomeric co-elution ambiguity
ConditionsHigh-resolution GC-MS analysis of aviation fuel/kerosene fractions

Ensures high-fidelity speciation of complex fuel mixtures, which is impossible to achieve using generic or mixed-isomer naphthenic standards.

Flash Point
Data to verify
74.1±11.7°C
Combustible liquid classification context
Predicted value; experimental confirmation recommended per GHS/CLP requirements
Stereochemistry
Class-level
2 stereocenters chiral vs achiral ref: 0 stereocenters
Supports chiral recognition studies
Up to 4 stereoisomers possible; commercial stereopurity requires verification
Refractive Index
Data to verify
n20/D 1.444
Supports QC identity verification
Predicted value at 20°C, sodium D-line; confirm against lot-specific measurement
Spectral Reference Data
Reported
FTIR + GC-MS
SpectraBase
Supports analytical method validation
1 FTIR and 2 GC-MS spectra archived; compound ID: QypbyU9bl6

Analytical Standardization for Aviation Fuel Speciation

Directly leveraging its unique mass fragmentation and retention profile, this compound is procured as a pure GC-MS reference standard to identify and quantify highly branched C12 cycloalkanes in Jet A/Jet A-1 and Sustainable Aviation Fuels (SAF). It is the right choice for laboratories that need to resolve co-elution issues inherent in complex middle distillate fractions [1].

Surrogate Jet Fuel Formulation

Driven by its high density (0.807 g/cm³) relative to linear alkanes, this compound is utilized as a specific C12 naphthenic blending component. It allows formulators to tune the physical properties—specifically density and elastomer swelling characteristics—of synthetic jet fuels without shifting the boiling curve outside the strict 205–300 °C distillation specification .

Validation of QSPR Thermophysical Models

Because of its highly depressed freezing point (-36.6 °C) resulting from steric hindrance, it is procured by computational chemistry and petroleum engineering labs. It serves as a critical experimental validation node for algorithms predicting the boiling and freezing points of highly branched hydrocarbons in kerosene cuts [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-LogP extraction and partitioning
High lipophilicity profile
Partitioning efficiency in target solvent system
Distillation process solvent
Experimentally verified boiling point
Thermal recovery and energy efficiency under process conditions
Chiral template and resolution studies
Two stereocenters in side chain
Enantiomeric resolution and chiral induction capability
Combustible liquid formulation component
Flash point above 60°C threshold
Storage classification and handling compliance review

XLogP3

5.6

Exact Mass

168.187800766 g/mol

Monoisotopic Mass

168.187800766 g/mol

Heavy Atom Count

12

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